

## Part 1: Core Chemical Structure and Properties

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### Compound of Interest

Compound Name: *UMK57*

Cat. No.: *B15557771*

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The compound **UMK57**, a tool for studying chromosomal instability (CIN), is a thieno[2,3-d]pyrimidine derivative.<sup>[1]</sup> Its primary role is to suppress the mis-segregation of chromosomes in cancer cells that exhibit CIN.<sup>[5]</sup>

Chemical Identifiers for **UMK57** (Chromosomal Instability Inhibitor)

Identifier	Value
IUPAC Name	4-Pyrrolidin-1-yl-5-p-tolyl-thieno[2,3-d]pyrimidine <sup>[1]</sup>
CAS Number	342595-74-8 <sup>[1]</sup>
Molecular Formula	C <sub>17</sub> H <sub>17</sub> N <sub>3</sub> S <sup>[1]</sup>
Molecular Weight	295.40 g/mol <sup>[1]</sup>
InChI Key	VOAWQTDHSSKEKA-UHFFFAOYSA-N <sup>[1]</sup>

Distinction from Umibecestat (CNP520)

For clarity, it is essential to distinguish the CIN inhibitor **UMK57** from Umibecestat, a BACE1 inhibitor. Umibecestat is a significantly different and more complex molecule.

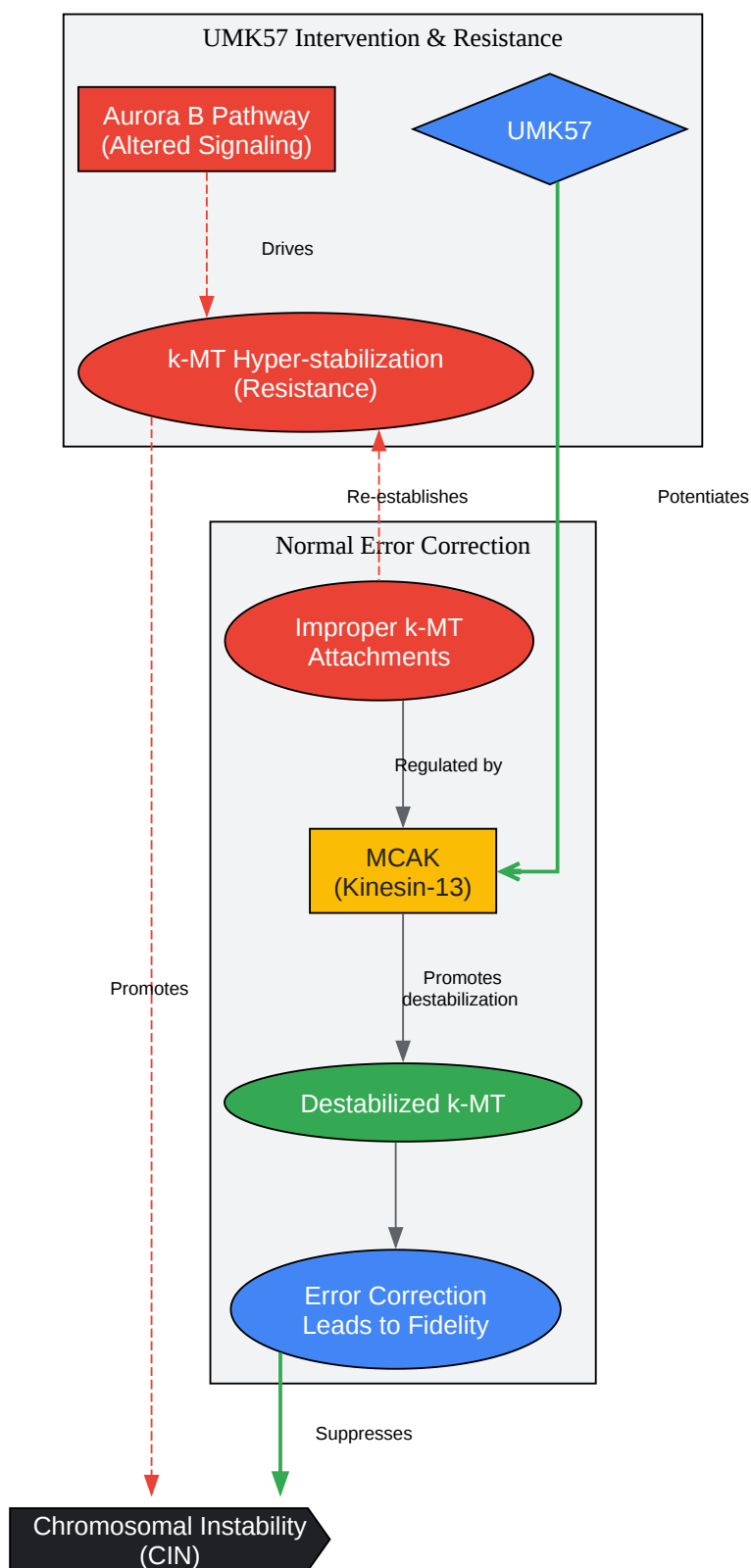
Chemical Identifiers for Umibecestat (CNP520)

Identifier	Value
IUPAC Name	N-[6-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoro-2-pyridinyl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide[6]
CAS Number	1387560-01-1[7]
Molecular Formula	C19H15ClF7N5O2[6][7]
Molecular Weight	513.8 g/mol [6]

## Part 2: Mechanism of Action and Signaling Pathway

**UMK57** functions as a small molecule agonist of the mitotic centromere-associated kinesin (MCAK), also known as KIF2C.[2][4] MCAK is a protein that plays a crucial role in correcting improper attachments between kinetochores and microtubules (k-MT) of the mitotic spindle.[8] By potentiating MCAK activity, **UMK57** destabilizes these k-MT attachments, thereby promoting the correction of attachment errors and increasing the fidelity of chromosome segregation.[3][5]

However, cancer cells can develop rapid adaptive resistance to **UMK57**. This resistance is driven by alterations in the Aurora B signaling pathway, which leads to the hyper-stabilization of k-MT attachments, counteracting the effect of **UMK57**. [5][9]



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**Caption: UMK57 signaling and resistance pathway.**

## Part 3: Quantitative Data

**UMK57** has been shown to significantly reduce the rate of lagging chromosomes during anaphase in various chromosomally unstable human cancer cell lines. The optimal dose to achieve the maximal effect on segregation fidelity without significantly affecting mitotic progression in U2OS cells was determined to be 100 nM.[5] Notably, the compound has no significant effect on chromosome segregation in non-transformed diploid cell lines.[5]

Table 1: Effect of **UMK57** on Lagging Chromosome Rates in Human Cell Lines

Cell Line	Phenotype	Treatment	Lagging Chromosomes (%)	Fold Change
U2OS	CIN Cancer	DMSO (Control)	~35%	-
100 nM UMK57 (<1 hr)	~15%	~2.3x Reduction		
HeLa	CIN Cancer	DMSO (Control)	~30%	-
100 nM UMK57 (<1 hr)	~12%	~2.5x Reduction		
SW-620	CIN Cancer	DMSO (Control)	~34%	-
100 nM UMK57 (<1 hr)	~25%	~1.4x Reduction		
RPE-1	Non-transformed	DMSO (Control)	<5%	-
100 nM UMK57 (<1 hr)	<5%	No Significant Change		
BJ	Non-transformed	DMSO (Control)	<5%	-
100 nM UMK57 (<1 hr)	<5%	No Significant Change		
Data synthesized from figures in Orr B, et al. Cell Rep. 2016.[5]				

## Part 4: Experimental Protocols

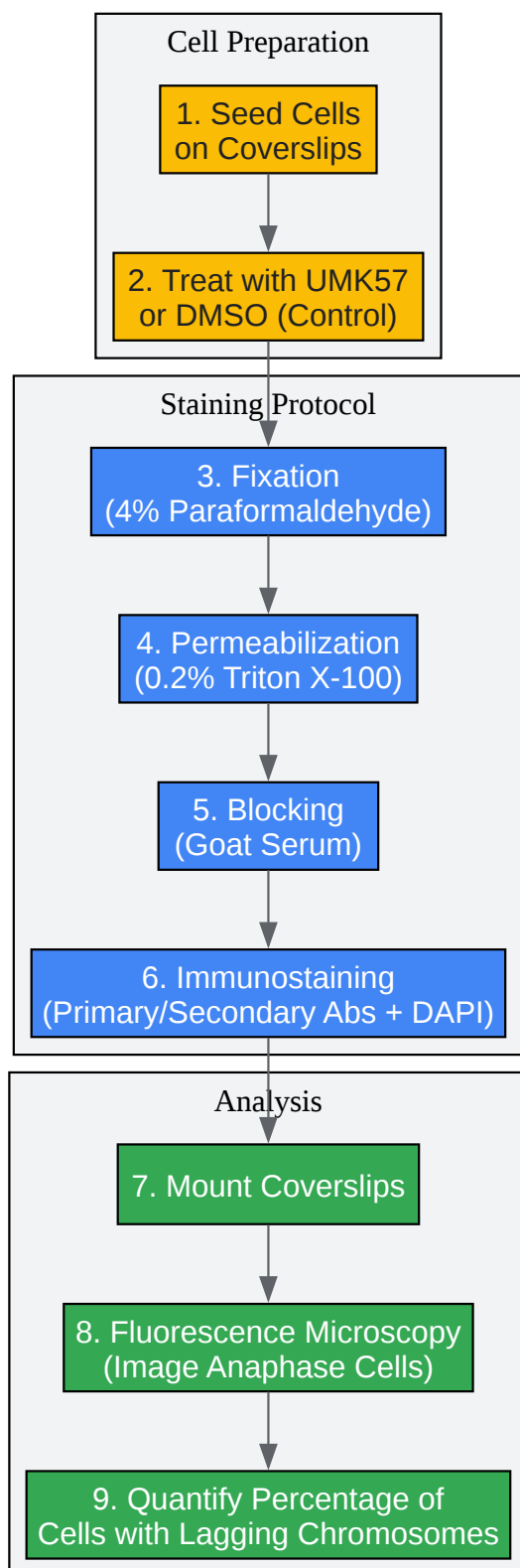
The primary method for quantifying the effect of **UMK57** on chromosomal instability is the analysis of lagging chromosomes in anaphase cells via immunofluorescence microscopy.

Protocol: Lagging Chromosome Assay by Immunofluorescence

- Cell Culture and Treatment:

- Seed human cancer cells (e.g., U2OS) or non-transformed cells (e.g., RPE-1) onto glass coverslips in a culture dish.
- Culture cells in appropriate media until they reach 50-70% confluency.
- Treat cells with either 100 nM **UMK57** (dissolved in DMSO) or an equivalent volume of DMSO as a vehicle control. Incubate for the desired time period (e.g., less than 1 hour for acute effect, or over 72 hours to observe resistance).
- Fixation and Permeabilization:
  - Aspirate the culture medium.
  - Fix the cells by adding 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
  - Wash the cells three times with PBS.
  - Permeabilize the cells with a solution of 0.2% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular structures.
- Blocking and Immunostaining:
  - Wash the cells three times with PBS.
  - Block non-specific antibody binding by incubating with a blocking buffer (e.g., 10% Normal Goat Serum in PBS) for 1 hour at room temperature.
  - Incubate the cells with a primary antibody solution to detect centromeres (e.g., anti-centromere antibody, ACA). Dilute the antibody in blocking buffer and incubate overnight at 4°C.
  - Wash the cells three times with PBS.
  - Incubate with a fluorophore-conjugated secondary antibody (e.g., Goat anti-Human Alexa Fluor 594) for 1 hour at room temperature, protected from light.

- During the secondary antibody incubation, a DNA counterstain (e.g., DAPI) can be added to visualize the nuclei and chromosomes.
- Mounting and Imaging:
  - Wash the cells three times with PBS.
  - Mount the coverslips onto glass slides using an anti-fade mounting medium.
  - Image the cells using a fluorescence microscope. Capture images of cells in the anaphase stage of mitosis.
- Data Analysis:
  - Manually score a large population of anaphase cells (e.g., >300 per condition) for the presence of lagging chromosomes.
  - A lagging chromosome is defined as any chromosome or chromatid that is located in the central spindle region and has failed to segregate to the main chromosome masses at the spindle poles.
  - Calculate the percentage of anaphase cells with lagging chromosomes for each treatment condition.



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**Caption:** Immunofluorescence workflow for lagging chromosome assay.



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